2,2'-Azobis(2-amidinopropane)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2'-Azobis(2-amidinopropane) (AAPH) is a synthetic compound that is widely used in scientific research. It is a free radical generator that is commonly used to induce oxidative stress in cells and tissues. AAPH is also used to study the mechanisms of oxidative damage and the effects of antioxidants.

Aplicaciones Científicas De Investigación

Use in Polymerization Studies

2,2'-Azobis(2-amidinopropane) (ABAP) has been identified as an efficient photoinitiator of vinyl pyrrolidone polymerization in aqueous solution. This process demonstrates a considerable increase in efficiency compared to other initiators under similar conditions, highlighting ABAP's potential in polymer science (Encinas, Lissi & Quiroz, 1992).

Role in Oxidative Stress Studies

ABAP has been used in research to induce oxidative stress in biological systems, such as in human erythrocytes and liver cells. This application is crucial for studying the antioxidant activities of various compounds and understanding oxidative stress mechanisms (Shu-min Liu & Huihua Huang, 2016).

Investigation of Decomposition and Hydrolysis

Studies have examined the thermal decomposition and hydrolysis of ABAP, revealing insights into its stability and reactivity under different conditions. This research is vital for understanding its behavior in various applications, particularly in polymerization and oxidative stress studies (Katsukiyo Ito, 1973).

Analysis in Pharmaceutical Sciences

ABAP's degradation and hydrolysis in aqueous solutions have been analyzed to understand its role as a free radical generator in small molecule and protein therapeutics. This research contributes to the field of pharmaceutical sciences, particularly in the context of drug stability and oxidative degradation (Jay R. Werber et al., 2011).

Enhancing Hyperthermic Apoptosis

In medical research, ABAP has been found to enhance apoptosis induced by hyperthermia, suggesting its potential use as a heat sensitizer in cancer treatment. This application is significant for developing new therapeutic approaches (F.-J. Li et al., 2003).

Detection in Polymeric Materials

ABAP has been detected in polyvinylpyrrolidone using capillary electrophoresis, a technique that improves detection sensitivity significantly. This application is important for quality control in the manufacturing of polymeric materials (C. Lou et al., 2019).

Evaluation of Oxidative Stability in Monoclonal Antibodies

ABAP is used to assess the oxidative susceptibility of monoclonal antibodies, enabling site-specific studies of oxidative stability in biologic drug products. This application is crucial in the pharmaceutical industry for evaluating drug developability and manufacturability (M. Dion et al., 2018).

Propiedades

Número CAS |

13217-66-8 |

|---|---|

Nombre del producto |

2,2'-Azobis(2-amidinopropane) |

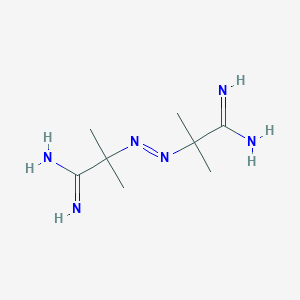

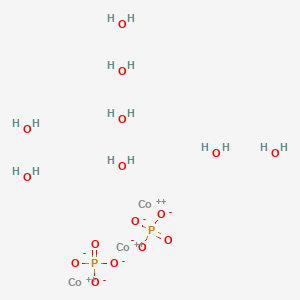

Fórmula molecular |

C8H18N6 |

Peso molecular |

198.27 g/mol |

Nombre IUPAC |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |

InChI |

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |

Clave InChI |

CCTFAOUOYLVUFG-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

SMILES canónico |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Números CAS relacionados |

15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |

Sinónimos |

2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)